

G-Pen-GRGDSPCA CAS registry number and molecular weight

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Compound of Interest

Compound Name: G-Pen-GRGDSPCA

Cat. No.: B1638816 Get Quote

G-Pen-GRGDSPCA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic peptide **G-Pen-GRGDSPCA**, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers investigating cell adhesion, signal transduction, and related therapeutic areas.

Core Properties

The fundamental chemical and registration data for **G-Pen-GRGDSPCA** are summarized below.



Property	Value	Reference
CAS Registry Number	126716-28-7	[1]
Molecular Weight	948.04 g/mol	[1]
Molecular Formula	C35H57N13O14S2	[1]
Sequence	H-Gly-Pen-Gly-Arg-Gly-Asp- Ser-Pro-Cys-Ala-OH (disulfide bridge between Pen and Cys)	[1]

Mechanism of Action: Targeting Integrin Signaling

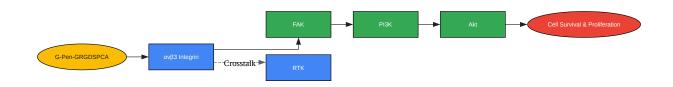
G-Pen-GRGDSPCA is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a well-established recognition site for a class of cell surface receptors known as integrins. Specifically, the RGD sequence in peptides like **G-Pen-GRGDSPCA** primarily targets ανβ3 integrins, which play a crucial role in cell adhesion, migration, proliferation, and survival.

Upon binding to $\alpha\nu\beta3$ integrin, **G-Pen-GRGDSPCA** is expected to modulate downstream signaling pathways. The binding of an RGD ligand to the integrin receptor can trigger a cascade of intracellular events, influencing cellular behavior. Two key signaling pathways implicated in integrin-mediated cellular responses are the Focal Adhesion Kinase (FAK) pathway and the RhoA pathway.

Integrin ανβ3 Signaling Cascade

The binding of **G-Pen-GRGDSPCA** to $\alpha\nu\beta3$ integrin likely initiates a signaling cascade that influences cell adhesion, migration, and proliferation. This process often involves the recruitment and activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt pathway, which is crucial for cell survival and growth. Furthermore, integrin signaling can crosstalk with Receptor Tyrosine Kinases (RTKs) to modulate cellular responses to growth factors.





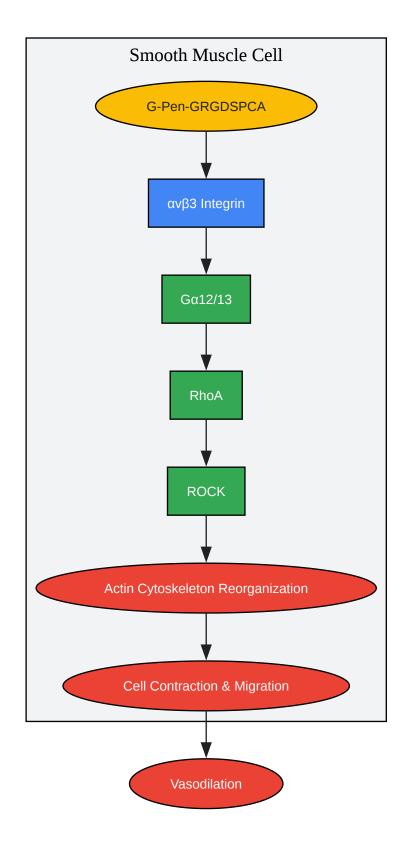
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Integrin ανβ3 Signaling Pathway

Role in Vasodilation through Smooth Muscle Cell Regulation

RGD-containing peptides have been shown to induce vasodilation, a process that can be mediated through both endothelium-dependent and -independent mechanisms. In vascular smooth muscle cells, integrin engagement can influence the activity of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and cell contractility. By modulating RhoA activity, **G-Pen-GRGDSPCA** can potentially influence smooth muscle cell contraction and migration, contributing to its effects on blood vessel diameter.





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G-Pen-GRGDSPCA Effect on Smooth Muscle Cells



Experimental Protocols

The following section details methodologies for key experiments relevant to the study of **G-Pen-GRGDSPCA**. These protocols are based on established techniques for investigating RGD peptides and their effects on cellular processes.

Smooth Muscle Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the migratory response of smooth muscle cells to a chemoattractant, which could be **G-Pen-GRGDSPCA** itself or another substance whose effect is modulated by the peptide.

Materials:

- Modified Boyden chambers with polycarbonate filters (e.g., 8 μm pore size)
- Vascular Smooth Muscle Cells (VSMCs)
- Dulbecco's Modified Eagle Medium (DMEM) with 1% Fetal Bovine Serum (FBS)
- Coating solution: Type I collagen and vitronectin
- Fixative: Methanol
- Stain: Giemsa solution

Procedure:

- Coat the polycarbonate filters with a mixture of type I collagen and vitronectin.
- Harvest subconfluent VSMCs using EDTA, wash, and resuspend in DMEM with 1% FBS.
- Place the test substance (e.g., G-Pen-GRGDSPCA at various concentrations) in the lower chamber of the Boyden apparatus.
- Seed a suspension of VSMCs (e.g., 2.5 x 10⁵ cells) in the upper compartment.



- Incubate the chamber for 5 hours at 37°C in a humidified atmosphere with 5% CO2.
- After incubation, remove non-migrating cells from the upper side of the filter.
- Fix the filter with methanol and stain with Giemsa solution.
- Quantify cell migration by counting the number of cells that have migrated to the lower side
 of the filter in several random high-power fields.

RhoA Activation Assay (Pull-Down Method)

This assay measures the amount of active, GTP-bound RhoA in cell lysates, providing insight into how **G-Pen-GRGDSPCA** affects this signaling pathway.

Materials:

- Cells of interest (e.g., vascular smooth muscle cells)
- · RhoA activator (for positive control)
- Ice-cold Phosphate-Buffered Saline (PBS)
- 1X Assay/Lysis Buffer (supplemented with protease inhibitors)
- Rhotekin RBD Agarose beads
- 2X reducing SDS-PAGE sample buffer
- Anti-RhoA antibody

Procedure:

- Culture cells to 80-90% confluency and treat with **G-Pen-GRGDSPCA** as desired.
- Wash cells twice with ice-cold PBS and lyse with 1X Assay/Lysis Buffer on ice.
- Clear the lysates by centrifugation.



- Incubate a portion of the cell lysate with Rhotekin RBD Agarose beads to pull down active RhoA.
- Wash the beads three times with 1X Assay Buffer.
- Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer to a membrane.
- Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

Focal Adhesion Kinase (FAK) Phosphorylation Assay (Western Blot)

This method is used to determine the effect of **G-Pen-GRGDSPCA** on the activation of FAK, a key event in integrin signaling.

Materials:

- Cells of interest
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and transfer apparatus
- Antibodies: anti-phospho-FAK (e.g., Tyr397) and anti-total-FAK

Procedure:

- Treat cells with G-Pen-GRGDSPCA for the desired time points.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.



- Probe the membrane with an antibody specific for phosphorylated FAK.
- Strip the membrane and re-probe with an antibody for total FAK to ensure equal loading.
- Quantify the band intensities to determine the relative level of FAK phosphorylation.

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References

- 1. cellbiolabs.com [cellbiolabs.com]
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